N2-(5-chloro-2-methylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
Description
N2-(5-Chloro-2-methylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a triazine-based compound with distinct substitutions at the N2, N4, and 6-positions of the triazine core. The N2 position is occupied by a 5-chloro-2-methylphenyl group, the N4 by a p-tolyl (4-methylphenyl) group, and the 6-position by a morpholino moiety. This substitution pattern imparts unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-N-(5-chloro-2-methylphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O/c1-14-3-7-17(8-4-14)23-19-25-20(24-18-13-16(22)6-5-15(18)2)27-21(26-19)28-9-11-29-12-10-28/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTARFPKAROYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(5-chloro-2-methylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound contains a triazine core with specific substituents that enhance its biological activity. The presence of the morpholino and p-tolyl groups is crucial for its solubility and interaction with biological targets.
Triazine derivatives like this compound primarily exert their biological effects through the inhibition of key signaling pathways involved in cell proliferation and survival. Notably, they have been shown to inhibit the PI3K/Akt/mTOR pathway, which is critical for cancer cell growth and metabolism.
Key Mechanisms:
- Inhibition of PI3K/Akt Pathway : This pathway regulates various cellular processes including growth and survival. Inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
- Induction of Apoptosis : Compounds in this class can trigger apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
- Cell Cycle Arrest : Some studies indicate that these compounds may induce cell cycle arrest at specific phases, further contributing to their anticancer effects .
Biological Activity and Efficacy
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes its activity against selected cancer types:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 0.20 | PI3K/Akt inhibition |
| MCF-7 (Breast) | 1.25 | Induction of apoptosis |
| HeLa (Cervical) | 1.03 | Cell cycle arrest |
| HepG2 (Liver) | 12.21 | Inhibition of metabolic pathways |
These results indicate that the compound exhibits potent anticancer activity with low micromolar IC50 values across multiple cancer types .
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on A549 lung cancer cells. Results showed a significant decrease in cell viability with an IC50 value of 0.20 µM after 48 hours of treatment. Mechanistic studies revealed that this was associated with the downregulation of Akt phosphorylation .
- In Vivo Efficacy : In xenograft models using MCF-7 breast cancer cells, treatment with the compound resulted in tumor size reduction compared to controls. Histological analysis indicated increased apoptosis within tumor tissues as evidenced by TUNEL staining .
Scientific Research Applications
Anticancer Properties
Research indicates that triazine derivatives, including N2-(5-chloro-2-methylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and suppressing key proliferation markers. For instance, the compound has been tested against breast and lung cancer cell lines with promising results in reducing cell viability .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes relevant to disease processes. It demonstrates potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibitory concentrations observed were notably low, indicating high potency .
Antimicrobial Activity
This compound has shown preliminary antimicrobial properties against various pathogens. While the specific mechanisms are still being investigated, initial findings suggest that it may be effective against both Gram-positive and Gram-negative bacteria .
Synthesis and Structural Insights
The synthesis of this compound involves a multi-step process that typically includes the reaction of 6-chloro-1,3,5-triazine derivatives with morpholino and p-tolyl groups. The structural characteristics of the compound contribute to its biological activity; the presence of the morpholino group enhances solubility and reactivity, while the triazine ring system is pivotal for its interaction with biological targets .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
- Study on Anticancer Activity : A study demonstrated that this compound significantly reduced the growth of lung cancer cells in vitro by triggering apoptotic pathways.
- Enzyme Inhibition Research : Another study focused on its inhibitory effects on AChE and BACE1 enzymes, revealing IC50 values that suggest it could serve as a lead compound for developing new treatments for Alzheimer's disease .
- Antimicrobial Evaluation : A recent investigation assessed its antimicrobial efficacy against various bacterial strains, showing promising results that warrant further exploration into its clinical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Triazine derivatives exhibit tunable properties based on substituent variations. Below is a comparative analysis of key analogs:
Key Observations:
- Morpholino vs. Chlorine at 6-Position: Morpholino substituents (as in the target compound and ) improve solubility in polar solvents compared to chlorine (e.g., ), which increases lipophilicity.
- Positional Isomerism: The p-tolyl group at N4 (target compound) versus m-tolyl () may alter π-π stacking interactions in materials science or receptor binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
